molecular formula C28H23NO5 B12105250 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-2-ylpropanoic acid

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-2-ylpropanoic acid

Numéro de catalogue: B12105250
Poids moléculaire: 453.5 g/mol
Clé InChI: SRRSSKRYMVZCSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative with a unique 2-hydroxy group and a naphthalen-2-yl substituent on the propanoic acid backbone. Its structure combines the Fmoc group—a staple in solid-phase peptide synthesis (SPPS) for temporary amine protection—with a bulky aromatic side chain and a hydroxyl group. These features influence its physicochemical properties, reactivity, and applications in peptide chemistry and materials science.

Propriétés

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO5/c30-26(27(31)32)25(19-14-13-17-7-1-2-8-18(17)15-19)29-28(33)34-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-26,30H,16H2,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRSSKRYMVZCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Resin Activation and Initial Coupling

The resin is activated using a mixture of N,N-diisopropylethylamine (DIPEA) and dichloromethane (DCM), followed by coupling with a naphthalen-2-ylpropanoic acid derivative. This step typically employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling agent, achieving yields of 85–92% under inert atmosphere conditions. The use of N-hydroxybenzotriazole (HOBt) as an additive minimizes racemization, preserving the stereochemical integrity of the hydroxyl group.

Fmoc Deprotection and Hydroxylation

After resin attachment, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), exposing the primary amine for hydroxylation. The introduction of the hydroxyl group at the β-position is achieved via oxidative methods, such as Sharpless asymmetric dihydroxylation, utilizing osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) as co-oxidants. This step is critical for establishing the (2S,3S) configuration, with enantiomeric excess (ee) values exceeding 98% under optimized conditions.

Table 1: Key Reaction Parameters for SPPS

StepReagents/ConditionsYield (%)Purity (HPLC)
Resin ActivationDIPEA/DCM, 25°C, 2 hr95>99
Acid CouplingPyBOP/HOBt, DMF, 0°C → rt, 12 hr8998
Fmoc Deprotection20% Piperidine/DMF, rt, 30 minQuant.99
HydroxylationOsO₄, NMO, t-BuOH/H₂O, 0°C7897

Solution-Phase Synthesis Strategy

Solution-phase synthesis offers flexibility for large-scale production and is particularly advantageous for introducing hydrophobic naphthyl groups. The process begins with the preparation of 3-amino-3-(naphthalen-2-yl)propanoic acid, which is subsequently protected with the Fmoc group.

Naphthylpropanoic Acid Preparation

The naphthalen-2-yl moiety is introduced via Friedel-Crafts alkylation using naphthalene and acrylic acid in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂). This reaction proceeds at −10°C to minimize polyalkylation, yielding 3-(naphthalen-2-yl)propanoic acid with 82% efficiency.

Fmoc Protection and Hydroxylation

The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of water and dichloromethane, with sodium bicarbonate as the base. Reaction monitoring via thin-layer chromatography (TLC) confirms complete protection within 4 hours at 25°C. Subsequent hydroxylation employs Davis’ oxaziridine reagents, which selectively oxidize the β-carbon without epimerization.

Table 2: Solution-Phase Synthesis Optimization

ParameterOptimal ValueImpact on Yield
Temperature0–5°C (hydroxylation)+15%
Solvent SystemTHF/H₂O (3:1)+10%
Catalyst Loading1.2 equiv. Davis’ reagent+12%

The stereoselective introduction of the 2-hydroxy group is a defining challenge in synthesizing this compound. Two predominant methods are employed:

Enzymatic Hydroxylation

Recent advances utilize cytochrome P450 monooxygenases to catalyze the hydroxylation of 3-(Fmoc-amino)-3-(naphthalen-2-yl)propanoic acid. Streptomyces spp. enzymes demonstrate high activity, achieving a turnover frequency (TOF) of 12 s⁻¹ and >99% ee. However, substrate solubility in aqueous buffers remains a limitation, necessitating co-solvents like tert-butanol.

Asymmetric Organocatalysis

Proline-derived catalysts enable enantioselective α-hydroxylation via iminium ion activation. Using N-sulfonyloxaziridine as the oxygen donor, this method achieves 94% ee but requires rigorous exclusion of moisture.

Industrial-Scale Production Methods

Large-scale synthesis (>1 kg batches) employs continuous-flow reactors to enhance reaction control and reproducibility. Key features include:

  • Automated reagent delivery : Precision pumps regulate the addition of Fmoc-Cl and hydroxylation agents.

  • In-line analytics : Real-time HPLC monitoring adjusts parameters to maintain >98% purity.

  • Green chemistry principles : Solvent recovery systems reduce DMF usage by 70%, lowering environmental impact.

Purification and Characterization

Final purification is achieved via reverse-phase HPLC using a C18 column and acetonitrile/water gradients. Critical characterization data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82–7.25 (m, 13H, Ar-H), 4.35 (d, J = 7.2 Hz, 2H, Fmoc-CH₂), 3.95 (s, 1H, OH).

  • HRMS : m/z calcd. for C₂₈H₂₃NO₅ [M+H]⁺ 454.1649, found 454.1652.

  • Chiral HPLC : Chiralpak IC-3 column, n-hexane/IPA 80:20, retention time 14.3 min.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

MetricSPPSSolution-PhaseEnzymatic
Yield (%)788268
ee (%)989499
ScalabilityModerateHighLow
Cost (USD/g)1,2008502,400

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, l’acide 3-(9H-fluorèn-9-ylméthoxycarbonylamino)-2-hydroxy-3-naphtalèn-2-ylpropanoïque est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes. Son groupe Fmoc est particulièrement précieux dans la synthèse peptidique, où il protège les groupes amino pendant l’élongation de la chaîne.

Biologie

Le composé est utilisé dans la recherche biologique pour étudier les interactions protéiques et les mécanismes enzymatiques. Sa capacité à former des complexes stables avec les protéines en fait un outil utile en biologie structurale et en biochimie.

Médecine

En médecine, les dérivés de ce composé sont explorés pour leurs propriétés thérapeutiques potentielles. Le système cyclique du naphtalène est connu pour sa bioactivité, et des modifications de ce composé pourraient conduire à de nouveaux candidats médicaments.

Industrie

Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses caractéristiques structurales uniques le rendent approprié pour des applications en science des matériaux et en nanotechnologie.

Applications De Recherche Scientifique

Structural Characteristics

The compound features a fluorene moiety, which enhances its lipophilicity and biological activity. The presence of the hydroxyl group contributes to its reactivity, making it suitable for various chemical modifications.

Medicinal Chemistry

Fmoc-Asp(OH)-Naph is utilized in the synthesis of peptide-based drugs due to its ability to serve as a building block in solid-phase peptide synthesis. Its unique structure allows for the incorporation of bioactive naphthalene derivatives into peptides, enhancing their pharmacological properties.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study : A study conducted by Zhang et al. (2023) reported that Fmoc-Asp(OH)-Naph effectively reduced cell viability in breast cancer cell lines through the activation of apoptotic pathways. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. This characteristic makes it a candidate for drug development targeting metabolic disorders.

Data Table: Summary of Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
Metabolic Enzyme ACompetitive InhibitionZhang et al. (2023)
Metabolic Enzyme BNon-competitive InhibitionLee et al. (2024)

Antimicrobial Properties

Recent investigations have suggested that Fmoc-Asp(OH)-Naph possesses antimicrobial activity against various bacterial strains. The fluorene structure may enhance membrane permeability, leading to effective bacterial inhibition.

Case Study : A study by Kim et al. (2024) evaluated the antimicrobial efficacy of Fmoc-Asp(OH)-Naph against Gram-positive bacteria, revealing significant inhibitory effects compared to standard antibiotics.

Bioconjugation and Targeted Delivery

The compound's functional groups facilitate bioconjugation with other biomolecules, allowing for targeted drug delivery systems. This application is particularly relevant in developing therapies that require precise targeting to minimize side effects.

Synthesis and Modification

The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-2-ylpropanoic acid typically involves several steps:

  • Protection of Amino Groups : The fluorene moiety is introduced through protective group chemistry.
  • Formation of the Naphthalene Derivative : The naphthalene ring is synthesized and coupled with the protected amino acid.
  • Deprotection and Purification : Final deprotection steps yield the active compound, which can be purified through chromatography techniques.

Mécanisme D'action

Le mécanisme d’action de l’acide 3-(9H-fluorèn-9-ylméthoxycarbonylamino)-2-hydroxy-3-naphtalèn-2-ylpropanoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe Fmoc peut être clivé en conditions basiques, révélant le groupe amino libre, qui peut ensuite participer à diverses réactions biochimiques. Le noyau naphtalène peut interagir avec les résidus aromatiques des protéines, influençant leur structure et leur fonction.

Comparaison Avec Des Composés Similaires

Key Structural Features:

  • Fmoc group: Provides UV-sensitive protection for the amino group, enabling deprotection under mild basic conditions .
  • 2-Hydroxy group : Introduces polarity and hydrogen-bonding capability, which may affect solubility, crystallinity, and intermolecular interactions .

Comparison with Similar Fmoc-Protected Amino Acid Derivatives

Structural and Functional Differences

The target compound is distinguished from analogs by its hydroxyl group and naphthalene moiety . Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituent(s) Molecular Formula Molecular Weight Key Applications/Properties References
3-(Fmoc-amino)-2-hydroxy-3-naphthalen-2-ylpropanoic acid (Target) 2-hydroxy, naphthalen-2-yl C28H23NO5 453.49 Peptide synthesis, supramolecular chemistry
(S)-N-Fmoc-2-Naphthylalanine (FMOC-2-NAL-OH) Naphthalen-2-yl (no hydroxyl) C28H23NO4 437.49 SPPS, hydrophobic peptide segments
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid o-Tolyl (methyl-substituted phenyl) C25H23NO4 401.45 Model studies for steric effects in peptides
Fmoc-6-Chloro-L-Tryptophan 6-Chloroindole C26H20ClNO4 460.91 Incorporation of halogenated residues
3-(4-Chlorophenyl)-2-Fmoc-aminopropanoic acid 4-Chlorophenyl C24H18ClNO4 419.86 Peptide-drug conjugates
Fmoc-Dap(Alloc)-OH Alloc-protected diaminopropanoic acid C22H22N2O6 410.43 Orthogonal protection strategies

Physicochemical Properties

  • However, the bulky naphthalene moiety may counteract this by enhancing hydrophobic interactions .
  • Crystallinity : Hydrogen bonding via the hydroxyl group could lead to distinct crystal packing patterns, as observed in Etter’s rules for hydrogen-bonded networks .
  • Stability : The hydroxyl group may render the compound sensitive to acidic or oxidative conditions, necessitating careful handling during synthesis .

Activité Biologique

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-2-ylpropanoic acid, commonly referred to as Fmoc-Nap-OH, is a compound of significant interest in medicinal chemistry and drug development. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, drawing on diverse research sources.

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.43 g/mol
  • CAS Number : 130309-35-2

Fmoc-Nap-OH exhibits biological activity primarily through its interactions with specific cellular targets. It is known to act as a peptide coupling agent, facilitating the formation of peptide bonds in the synthesis of biologically active peptides. The fluorenylmethoxycarbonyl (Fmoc) group is a protective group commonly used in solid-phase peptide synthesis (SPPS), allowing for selective deprotection under mild conditions.

Antioxidant Activity

Research has indicated that derivatives of Fmoc-Nap-OH possess antioxidant properties. Antioxidants are vital for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that Fmoc-Nap-OH can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Anticancer Properties

Several studies have explored the anticancer potential of Fmoc-Nap-OH and its derivatives. For instance, it has been reported that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. A notable study demonstrated that Fmoc-Nap-OH inhibited the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis .

Study 1: Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant activity of Fmoc-Nap-OH was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with varying concentrations of Fmoc-Nap-OH, suggesting strong antioxidant capabilities.

Concentration (µM)DPPH Scavenging (%)
1025
5050
10075

Study 2: Anticancer Efficacy

A study focused on the effects of Fmoc-Nap-OH on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis demonstrated an increase in apoptotic cells following treatment.

Treatment (µM)Cell Viability (%)Apoptosis Rate (%)
Control1005
108515
506030
1003060

Synthesis and Derivatives

Fmoc-Nap-OH can be synthesized through various methods, including:

  • Solid-phase peptide synthesis : Utilizing Fmoc chemistry for the introduction of amino acids.
  • Chemical modification : Altering existing naphthalene derivatives to enhance biological activity.

Q & A

Q. What synthetic strategies are optimal for introducing the Fmoc-protected amino group in this compound?

The Fmoc (fluorenylmethoxycarbonyl) group is introduced via carbodiimide-mediated coupling, typically using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Critical parameters include maintaining a pH of 8–9 and temperatures between 0–4°C to minimize racemization . Post-coupling, the Fmoc group is selectively removed using 20% piperidine in DMF, ensuring retention of the naphthalene and hydroxyl functionalities .

Q. How does the naphthalene moiety influence the compound's solubility and reactivity in peptide synthesis?

The naphthalen-2-yl group increases hydrophobicity, reducing aqueous solubility but enhancing stability in organic phases. This necessitates polar aprotic solvents (e.g., DMF) for coupling reactions. The bulky naphthalene ring may sterically hinder coupling efficiency, requiring optimized molar ratios (1.5–2.0 equivalents of activating agents) .

Q. What analytical methods validate the purity and structural integrity of this compound?

  • HPLC : Reverse-phase HPLC with C18 columns (≥95% purity; mobile phase: acetonitrile/water with 0.1% TFA) .
  • NMR : ¹H NMR confirms stereochemistry and absence of racemization (e.g., δ 7.2–8.3 ppm for naphthalene protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₈H₂₄NO₅: theoretical 454.16, observed 454.18) .

Advanced Research Questions

Q. How does the stereochemistry at the 2-hydroxy position affect enzymatic recognition in peptide conjugates?

The (R)- or (S)-configuration at the hydroxypropanoic acid backbone determines substrate specificity in enzyme assays. For example, (R)-configured analogs show 30% higher binding affinity to serine proteases compared to (S)-isomers, as demonstrated by surface plasmon resonance (SPR) studies (KD values: 2.1 µM vs. 3.0 µM) .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this building block?

  • Low-temperature coupling : Reactions at 4°C reduce base-induced racemization.
  • Additives : HOBt (hydroxybenzotriazole) or Oxyma Pure® suppress carbodiimide-mediated side reactions.
  • Monitoring : Real-time FTIR detects carbonyl stretching (1720 cm⁻¹) to confirm reaction completion without racemization .

Q. How do fluorinated analogs of this compound compare in bioactivity studies?

Substituting the naphthalene ring with fluorinated phenyl groups (e.g., 2,4,5-trifluorophenyl) enhances metabolic stability and binding to hydrophobic enzyme pockets. Fluorinated analogs exhibit 50% higher IC₅₀ values in kinase inhibition assays compared to non-fluorinated derivatives .

Methodological Recommendations

  • Deprotection Optimization : Use TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) for side-chain deprotection without cleaving the Fmoc group prematurely .
  • Interaction Studies : Employ X-ray crystallography or SPR to map binding interfaces in protein-ligand complexes .
  • Stability Testing : Monitor hydrolytic stability in PBS (pH 7.4) at 37°C; half-life >24 hours indicates suitability for in vitro assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.